molecular formula C19H12Cl2F3N3O2S B2689287 Ethyl 5-[(2,4-dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338957-02-1

Ethyl 5-[(2,4-dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Cat. No.: B2689287
CAS No.: 338957-02-1
M. Wt: 474.28
InChI Key: CRTKGVMITQNHOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not directly mentioned in the literature, it’s likely that it could be synthesized using techniques similar to those used in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not directly mentioned in the literature, it’s likely that it could participate in reactions similar to those used in Suzuki–Miyaura coupling . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

Synthesis and Structural Analysis

Triazine derivatives have been synthesized and analyzed for their structural properties, including molecular conformation and crystalline structure. For example, novel 5-methyl-4-thiopyrimidine derivatives were synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, leading to insights into their molecular structures through NMR, IR, mass spectroscopies, elemental analysis, and X-ray diffraction. These studies contribute to the understanding of the conformational behaviors and interaction potentials of such compounds (Stolarczyk et al., 2018).

Cytotoxic Activity

The cytotoxic activities of triazine derivatives against various cancer cell lines have been investigated, providing valuable information for their potential use in cancer therapy. The research explores how modifications in the molecular structure of triazine compounds can influence their cytotoxicity, offering a foundation for the development of new anticancer agents. For instance, the study on novel 5-methyl-4-thiopyrimidine derivatives examines their effects on Human umbilical vein endothelial cells (HUVEC) and several cancer cell lines, highlighting the relationship between molecular structure and cytotoxic activity (Stolarczyk et al., 2018).

Antimicrobial Applications

Research into the antimicrobial properties of triazine derivatives and related compounds has led to the identification of potential new drugs for treating infections. For example, studies on mercapto-and aminopyrimidine derivatives have shown that certain compounds within this class exhibit significant antimicrobial activity against various pathogens, suggesting their potential as antimicrobial agents (El-kerdawy et al., 1990).

Tribological Applications

Triazine derivatives have also been explored for their tribological properties, such as in the development of lubricants and additives that enhance wear resistance and reduce friction. The study of sulfur-containing triazine derivatives in water-glycol demonstrates the potential of these compounds to improve the tribological performance of lubricants, contributing to the development of more efficient and durable mechanical systems (Wu et al., 2017).

Properties

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F3N3O2S/c1-2-29-18(28)15-17(30-14-7-6-12(20)9-13(14)21)25-16(27-26-15)10-4-3-5-11(8-10)19(22,23)24/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTKGVMITQNHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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